
2-Bromo-3-(bromomethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of brominated biphenyls It is characterized by the presence of two bromine atoms attached to a biphenyl structure, one at the 2-position and the other at the 3-position on a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 3-(bromomethyl)-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-bromination and to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the environmental footprint of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(bromomethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the parent biphenyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-3-(bromomethyl)-1,1’-biphenyl, while oxidation with potassium permanganate can produce 2-bromo-3-(carboxymethyl)-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
2-Bromo-3-(bromomethyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or intermediate in the study of biological pathways and mechanisms.
Medicinal Chemistry: The compound can be explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylbiphenyl: Lacks the additional bromine atom on the methyl group, leading to different reactivity and applications.
3-Bromo-2-(bromomethyl)-1,1’-biphenyl: Positional isomer with potentially different chemical and biological properties.
2,3-Dibromo-1,1’-biphenyl: Both bromine atoms are directly attached to the biphenyl rings, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-(bromomethyl)-1,1’-biphenyl is unique due to the presence of both bromine atoms in specific positions, which allows for selective functionalization and diverse reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H10Br2 |
|---|---|
Peso molecular |
326.03 g/mol |
Nombre IUPAC |
2-bromo-1-(bromomethyl)-3-phenylbenzene |
InChI |
InChI=1S/C13H10Br2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
PJXZIEDLTHQYBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(methylamino)acetamido]benzoate](/img/structure/B12088121.png)
![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)


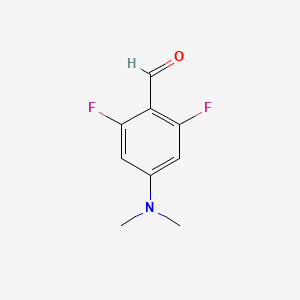
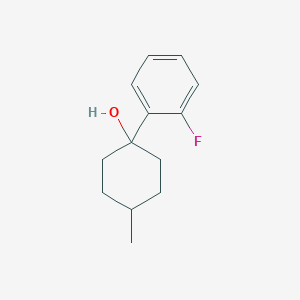
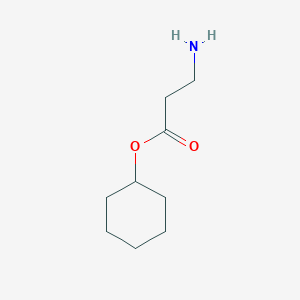
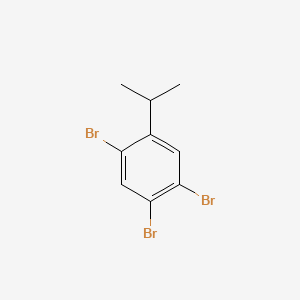
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)
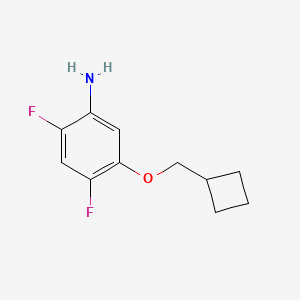



![4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)
